1-Chloro-3-ethynyl-2,4-difluorobenzene
Description
Properties
Molecular Formula |
C8H3ClF2 |
|---|---|
Molecular Weight |
172.56 g/mol |
IUPAC Name |
1-chloro-3-ethynyl-2,4-difluorobenzene |
InChI |
InChI=1S/C8H3ClF2/c1-2-5-7(10)4-3-6(9)8(5)11/h1,3-4H |
InChI Key |
FCDLVWOQTMWSPS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1F)Cl)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloro 3 Ethynyl 2,4 Difluorobenzene and Its Precursors
Retrosynthetic Analysis and Key Disconnections for the 1-Chloro-3-ethynyl-2,4-difluorobenzene Framework
Retrosynthetic analysis of this compound identifies the carbon-carbon triple bond as the most logical point for disconnection. This bond is typically formed late in a synthetic sequence using robust and versatile cross-coupling reactions. This primary disconnection points to a Sonogashira coupling reaction between a terminal alkyne (or its synthetic equivalent, such as trimethylsilylacetylene) and a suitably halogenated precursor like 1-bromo-3-chloro-2,4-difluorobenzene (B1362216) or 1-chloro-3-iodo-2,4-difluorobenzene .
Further disconnection of this trihalogenated intermediate involves the removal of the chloro and bromo/iodo groups. A plausible synthetic route would start from a simpler, commercially available difluorinated aromatic compound. The most logical starting material is 1,3-difluorobenzene (B1663923) . The synthetic challenge then becomes the regioselective introduction of the chlorine atom and a second, different halogen (bromine or iodine) to serve as a handle for the subsequent ethynylation reaction. This multi-step functionalization must precisely control the position of each substituent to yield the desired 1,2,3,4-substitution pattern.
Classical Synthetic Approaches to this compound (e.g., Electrophilic Aromatic Substitution for halogenation, introduction of ethynyl (B1212043) group)
The construction of the polysubstituted benzene (B151609) core relies heavily on classical electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the ring.
Halogenation: The synthesis of the key precursor, 1-chloro-2,4-difluorobenzene (B74516) , begins with the electrophilic chlorination of 1,3-difluorobenzene. In this reaction, the two fluorine atoms, despite being deactivating due to their high electronegativity (inductive effect), are powerful ortho, para-directors because of their ability to donate lone-pair electrons through resonance. csbsju.edulibretexts.org The positions ortho and para to the fluorine atoms in 1,3-difluorobenzene are C2, C4, and C6. Therefore, electrophilic chlorination, typically carried out using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), directs the incoming chloro substituent to one of these activated positions. guidechem.commasterorganicchemistry.comnih.gov This regioselectivity leads to the formation of 1-chloro-2,4-difluorobenzene as the major product.
The subsequent introduction of a bromine or iodine atom at the C3 position of 1-chloro-2,4-difluorobenzene is more complex. This position is flanked by two fluorine atoms, making it sterically hindered and electronically deactivated. Standard electrophilic bromination or iodination might not provide the desired regioselectivity. However, the commercial availability of intermediates like 1-bromo-3-chloro-2,4-difluorobenzene indicates that specialized methods, possibly involving directed ortho-metalation or specific halogenating agents under controlled conditions, can achieve this transformation. qinmuchem.comnih.gov
Introduction of the Ethynyl Group: While modern cross-coupling reactions are now standard, classical methods for introducing an ethynyl group involved the reaction of a metal acetylide, such as sodium acetylide, with an appropriate substrate. However, these methods often require harsh conditions and have limited functional group tolerance, making them less suitable for complex molecules like the target compound. The advent of palladium-catalyzed reactions has largely superseded these older approaches for arylalkyne synthesis.
Modern Catalytic Strategies in the Formation of this compound
Modern organic synthesis relies on powerful catalytic methods that offer high efficiency, selectivity, and functional group compatibility. The synthesis of this compound is critically enabled by such strategies, particularly palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Sonogashira coupling) for Ethynyl and Aryl-Halide Linkages
The Sonogashira reaction is the premier method for forming a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne. researchgate.net This reaction typically employs a dual catalytic system consisting of a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base like triethylamine (B128534) or piperidine. nih.gov
For the synthesis of the target molecule, a precursor such as 1-bromo-3-chloro-2,4-difluorobenzene would be reacted with a terminal alkyne. To avoid side reactions, a protected alkyne like trimethylsilylacetylene (B32187) (TMSA) is often used. The reaction proceeds selectively at the more reactive carbon-bromine bond over the less reactive carbon-chlorine bond. Following the coupling reaction, the trimethylsilyl (B98337) protecting group is easily removed under mild basic or fluoride-ion conditions to yield the terminal alkyne.
The general reaction scheme is as follows:
Coupling: 1-bromo-3-chloro-2,4-difluorobenzene + TMSA → (in the presence of Pd catalyst, CuI, and base) → 1-chloro-2,4-difluoro-3-(trimethylsilylethynyl)benzene
Deprotection: 1-chloro-2,4-difluoro-3-(trimethylsilylethynyl)benzene → (with K₂CO₃/MeOH or TBAF) → this compound
Regioselective and Stereoselective Synthesis of this compound Isomers
The synthesis of the specific isomer this compound is entirely dependent on the regioselective synthesis of its precursors. As discussed, the directing effects of the fluorine substituents on the starting material, 1,3-difluorobenzene, are key to establishing the initial substitution pattern.
First Substitution (Chlorination): The ortho, para-directing nature of the two fluorine atoms in 1,3-difluorobenzene ensures that chlorination occurs preferentially at the C2 or C4 position, leading to 1-chloro-2,4-difluorobenzene . csbsju.eduorganicchemistrytutor.com
Second Substitution (Bromination/Iodination): The subsequent halogenation to form a precursor for Sonogashira coupling must occur at the C3 position. The substituents on 1-chloro-2,4-difluorobenzene (Cl at C1, F at C2 and C4) are all ortho, para-directing deactivators. libretexts.org Achieving substitution at the sterically crowded C3 position, which is ortho to two fluorine atoms, requires overcoming both steric and electronic hurdles and necessitates specific, optimized reaction conditions that favor this less common substitution pattern.
Since the final product is achiral and the key bond formation (C-C triple bond) does not create any stereocenters, stereoselectivity is not a primary concern in this specific synthesis.
Palladium-Catalyzed Reactions for Incorporating the Ethynyl Moiety
The Sonogashira coupling is a cornerstone of palladium-catalyzed reactions for this synthesis. The catalytic cycle involves a sequence of oxidative addition, transmetalation, and reductive elimination steps at the palladium center.
Catalysts: A variety of palladium(0) catalysts, often generated in situ from palladium(II) precursors like PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) dichloride), are effective. The choice of phosphine (B1218219) ligands can significantly influence catalyst activity and stability.
Mechanism: The widely accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 1-bromo-3-chloro-2,4-difluorobenzene). In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium. The final step is reductive elimination from the palladium center, which forms the C-C bond of the product and regenerates the active Pd(0) catalyst. researchgate.net
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing the final Sonogashira coupling step is crucial for maximizing the yield and purity of this compound. Several parameters can be adjusted to achieve this. chemicalbook.com
Catalyst System: The choice of palladium source and ligands is critical. Electron-rich and bulky phosphine ligands can improve the efficiency of the oxidative addition step, especially for less reactive aryl chlorides, though in this case, the reaction is with a more reactive aryl bromide. The copper co-catalyst is generally beneficial but can sometimes be omitted in "copper-free" Sonogashira protocols to prevent the undesired homocoupling of the alkyne.
Base: The amine base (e.g., triethylamine, diisopropylamine, piperidine) is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide. The choice and amount of base can impact the reaction rate and yield.
Solvent: Solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724) are commonly used. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.
Temperature: Sonogashira reactions can often be run at room temperature, but gentle heating (40-80 °C) may be required for less reactive substrates to increase the reaction rate.
The table below summarizes the impact of various parameters on the optimization of a typical Sonogashira reaction.
| Parameter | Variation | Effect on Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Choice of ligand and palladium source affects catalyst activity and stability. |
| Copper Co-catalyst | CuI, CuBr | Typically accelerates the reaction but can cause alkyne homocoupling. |
| Base | Triethylamine, Piperidine, Diisopropylamine | Choice of base influences reaction rate and can affect catalyst lifetime. |
| Solvent | THF, DMF, Toluene, Acetonitrile | Affects solubility of reactants and stability of catalytic intermediates. |
| Temperature | Room Temperature to 80 °C | Higher temperatures can increase reaction rate but may lead to side products. |
| Alkyne | Terminal vs. Silyl-protected (e.g., TMSA) | Using a protected alkyne prevents homocoupling and is often cleaner. |
Sustainable Chemistry Principles and Green Synthetic Routes for this compound
The growing emphasis on sustainable and environmentally benign chemical manufacturing has spurred research into greener synthetic methodologies for a wide array of chemical compounds, including this compound. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, provide a framework for developing more sustainable synthetic routes. Key principles applicable to the synthesis of this compound and its precursors include maximizing atom economy, utilizing safer solvents and reagents, employing catalytic processes, and improving energy efficiency.
A hypothetical green synthetic pathway for this compound can be envisioned in two primary stages: the sustainable synthesis of the precursor, 1-chloro-2,4-difluorobenzene, followed by the green introduction of the ethynyl group.
Green Synthetic Approaches to the Precursor: 1-Chloro-2,4-difluorobenzene
Traditional methods for the chlorination of aromatic compounds often involve the use of elemental chlorine, which is a toxic and hazardous gas. Green alternatives focus on safer chlorinating agents and catalytic systems that minimize waste.
Enzymatic chlorination represents a frontier in green chemistry, offering high selectivity under mild, aqueous conditions. manchester.ac.uk While specific applications to fluorinated benzenes are still emerging, halogenase enzymes have shown potential for the regioselective halogenation of various aromatic substrates. nih.gov This biocatalytic approach aligns well with the principles of sustainability by operating at ambient temperatures and pressures, thereby reducing energy consumption.
| Method | Chlorinating Agent | Catalyst/Conditions | Green Chemistry Advantages |
| Oxidative Chlorination | HCl/H₂O₂ | Fe-Ba mixed oxides | In situ generation of chlorine, water as a byproduct, avoids handling of Cl₂ gas. nih.govnih.gov |
| Solid Chlorinating Agent | Trichloroisocyanuric acid (TCCA) | Zeolite (e.g., HUSY) | Safer, solid reagent; recyclable byproduct. researchgate.netresearchgate.net |
| Enzymatic Chlorination | Chloride salts | Halogenase enzymes | High selectivity, mild aqueous conditions, low energy consumption. manchester.ac.uknih.gov |
Green Alkynylation Methods
The introduction of the ethynyl group onto the 1-chloro-2,4-difluorobenzene precursor is a critical step. The traditional Sonogashira coupling reaction, while effective, often utilizes a copper co-catalyst, which can be toxic and lead to undesirable side reactions.
Copper-Free Sonogashira Coupling is a significant advancement in greening this important C-C bond-forming reaction. rsc.orgnih.govnih.govresearchgate.net By eliminating the copper co-catalyst, the process becomes less toxic, and the purification of the final product is simplified. These reactions are typically carried out using a palladium catalyst and a suitable base. The use of air-stable palladium precatalysts further enhances the practicality and safety of this method. nih.gov
Mechanochemical Sonogashira Coupling offers a solvent-free approach, which is highly desirable from a green chemistry perspective. nih.govresearchgate.netrsc.orgrsc.org High-speed ball milling can be used to carry out the coupling reaction in the solid state, eliminating the need for potentially hazardous organic solvents. This technique can lead to shorter reaction times and high yields. nih.gov
Direct C-H Alkynylation is an emerging and highly atom-economical alternative to traditional cross-coupling reactions. researchgate.netnih.govsemanticscholar.org This method involves the direct coupling of a C-H bond on the aromatic ring with a terminal alkyne, bypassing the need for a halogenated precursor. While still under development for a wide range of substrates, photocatalytic and metal-catalyzed C-H alkynylation of arenes have shown promise for creating C-C bonds with high efficiency and minimal waste. researchgate.netnih.gov
| Method | Key Features | Green Chemistry Advantages |
| Copper-Free Sonogashira Coupling | Palladium catalyst, no copper co-catalyst | Avoids toxic copper, simplifies product purification. rsc.orgnih.govnih.govresearchgate.net |
| Mechanochemical Sonogashira Coupling | Solvent-free, high-speed ball milling | Eliminates organic solvents, reduces waste, can shorten reaction times. nih.govresearchgate.netrsc.orgrsc.org |
| Direct C-H Alkynylation | Direct coupling of C-H bond with an alkyne | High atom economy, avoids pre-functionalization of the aromatic ring. researchgate.netnih.govsemanticscholar.org |
Advanced Spectroscopic and Structural Characterization of 1 Chloro 3 Ethynyl 2,4 Difluorobenzene
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Bond Connectivity (e.g., 1H, 13C, 19F NMR, 2D NMR techniques)
No peer-reviewed studies or database entries containing experimental ¹H, ¹³C, or ¹⁹F NMR data for 1-Chloro-3-ethynyl-2,4-difluorobenzene were found. This includes a lack of information on chemical shifts (δ), coupling constants (J), and data from two-dimensional NMR techniques (like COSY, HSQC, or HMBC) which would be necessary for unambiguous isomeric differentiation and complete assignment of bond connectivities.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
There are no publicly accessible FT-IR or Raman spectra for this compound. Such spectra would be essential for identifying characteristic vibrational modes of its functional groups, such as the C≡C-H (alkynyl) stretch, C-Cl (chloro) stretch, C-F (fluoro) stretches, and the substitution patterns on the benzene (B151609) ring. Without this experimental data, a detailed analysis of its molecular fingerprint is not possible.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Studies
Experimental high-resolution mass spectrometry (HRMS) data for this compound, which would confirm its precise molecular formula of C₈H₃ClF₂, is not available. Furthermore, no studies detailing its electron ionization (EI) or other fragmentation pathways have been published. This information is critical for confirming the molecular weight and understanding the compound's stability and fragmentation patterns under mass spectrometric conditions. While the theoretical molecular weight is 172.59 g/mol , experimental verification is absent from the literature. vulcanchem.com
X-ray Crystallography and Diffraction Studies for Solid-State Structure Elucidation and Conformational Analysis
A search of crystallographic databases reveals no published crystal structure for this compound. Therefore, crucial information regarding its solid-state structure, including bond lengths, bond angles, torsional angles, and intermolecular interactions (such as π-stacking or halogen bonding), remains undetermined.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are relevant)
This compound is an achiral molecule. Therefore, chiroptical spectroscopy techniques, which are used to study chiral molecules, are not applicable to this compound in its native form. No studies involving chiral derivatives of this compound were found.
Reactivity and Transformation Chemistry of 1 Chloro 3 Ethynyl 2,4 Difluorobenzene
Electrophilic Aromatic Substitution Patterns and Regioselectivity on the 1-Chloro-3-ethynyl-2,4-difluorobenzene Core
The benzene (B151609) ring of this compound is substituted with three halogen atoms (one chlorine, two fluorine) and an ethynyl (B1212043) group. All four substituents exert a deactivating effect on the ring towards electrophilic aromatic substitution (EAS) through their electron-withdrawing inductive effects. Consequently, forcing conditions are generally required to achieve substitution.
The regiochemical outcome of EAS reactions is determined by the directing effects of the existing substituents. Halogens are well-established as ortho, para-directors due to resonance stabilization of the cationic intermediates (sigma complexes) by their lone pairs of electrons. The ethynyl group is generally considered a deactivating, meta-directing group.
In the case of this compound, the available positions for substitution are C-5 and C-6.
Position C-5: This position is meta to the chloro (C-1), ortho to the fluoro (C-4), meta to the ethynyl (C-3), and meta to the other fluoro (C-2) group.
Position C-6: This position is ortho to the chloro (C-1), meta to the fluoro (C-2), para to the ethynyl (C-3), and meta to the other fluoro (C-4) group.
Considering the powerful ortho, para-directing nature of halogens, substitution is most likely to be directed by the chlorine and fluorine atoms. The C-6 position is ortho to the chlorine atom, which would favor substitution at this site. However, the strong deactivating nature of all substituents on the ring makes electrophilic aromatic substitution challenging, and such reactions are less common for this type of highly functionalized molecule compared to other transformations.
Nucleophilic Aromatic Substitution Reactions of this compound and its Fluorine Mobility
The presence of multiple strong electron-withdrawing groups (Cl, 2x F, C≡CH) makes the aromatic ring of this compound highly electron-deficient and thus, strongly activated for nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before displacing a leaving group. organic-chemistry.org
The relative reactivity of the halogen substituents as leaving groups in SNAr is a key consideration. Generally, the rate of displacement follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly stabilizes the negative charge of the Meisenheimer intermediate through its inductive effect, which is the rate-determining step.
For this compound, the two fluorine atoms are expected to be more mobile than the chlorine atom. The fluorine at C-4 is para to the ethynyl group, and the fluorine at C-2 is ortho to the ethynyl group. Both positions are activated by the ethynyl group's ability to stabilize the negative charge of the intermediate through resonance. Therefore, nucleophilic attack is most likely to result in the displacement of one of the fluorine atoms rather than the chlorine atom, allowing for selective functionalization of the benzene core.
Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck, Suzuki, Stille) Utilizing this compound as a Building Block
This compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, owing to its two distinct reactive handles: the C-Cl bond and the terminal alkyne.
Sonogashira Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org this compound can participate in this reaction in two ways:
As the alkyne component: The terminal ethynyl group can be coupled with various aryl or vinyl halides.
As the aryl halide component: The C-Cl bond can be coupled with other terminal alkynes. This generally requires more forcing conditions compared to the corresponding aryl bromide or iodide.
The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgnih.gov Copper-free Sonogashira protocols have also been developed. nih.govnih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.org The C-Cl bond of this compound can be utilized to introduce a vinyl substituent onto the aromatic ring. This reaction typically requires a palladium catalyst and a base.
Suzuki Coupling: The Suzuki reaction is a powerful method for forming C-C bonds by coupling an organoboron species (like a boronic acid) with an organic halide, catalyzed by a palladium complex. mdpi.com The C-Cl bond on the molecule can react with various aryl or vinyl boronic acids to produce complex biaryl structures. While aryl chlorides are generally less reactive than bromides or iodides in Suzuki couplings, effective catalyst systems have been developed to facilitate these transformations. scispace.com
Stille Coupling: In the Stille reaction, an organostannane is coupled with an organic halide using a palladium catalyst. The C-Cl bond of this compound can serve as the halide component, allowing for the introduction of a wide range of organic groups.
| Reaction | Reactant 1 | Reactant 2 | Typical Catalyst System | Key Bond Formed |
|---|---|---|---|---|
| Sonogashira | This compound (as alkyne) | Aryl/Vinyl Halide (R-X) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base | Aryl-C≡C-R |
| Sonogashira | This compound (as halide) | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) salt, Amine base | Aryl-C≡C-R |
| Heck | This compound | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Aryl-C=C |
| Suzuki | This compound | Boronic Acid (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-R |
| Stille | This compound | Organostannane (R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl-R |
Cycloaddition Reactions (e.g., Huisgen cycloaddition/Click Chemistry) Involving the Ethynyl Group of this compound
The terminal ethynyl group is a versatile functional group for participating in cycloaddition reactions. The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) to form a 1,2,3-triazole. organic-chemistry.orgwikipedia.org
This reaction has become a cornerstone of "click chemistry," particularly the copper(I)-catalyzed variant (CuAAC), which proceeds under mild conditions, is highly reliable, and exhibits exceptional regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer. nih.govorganic-chemistry.org The ethynyl group of this compound can readily react with a wide variety of organic azides using a copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, to generate highly functionalized 1,4-disubstituted-1,2,3-triazoles.
Alternatively, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can be employed. Unlike the copper-catalyzed version, RuAAC typically yields the 1,5-disubstituted triazole regioisomer. organic-chemistry.org This complementary regioselectivity provides access to a different class of triazole isomers from the same starting materials.
| Reaction Type | Catalyst | Reactants | Product | Key Features |
|---|---|---|---|---|
| Thermal Huisgen Cycloaddition | None (Heat) | Alkyne + Azide | Mixture of 1,4- and 1,5-triazoles | Requires high temperatures; poor regioselectivity. organic-chemistry.org |
| CuAAC (Click Chemistry) | Copper(I) | Terminal Alkyne + Azide | 1,4-disubstituted-1,2,3-triazole | Mild conditions; high yield; excellent 1,4-regioselectivity. wikipedia.orgorganic-chemistry.org |
| RuAAC | Ruthenium (e.g., Cp*RuCl) | Terminal or Internal Alkyne + Azide | 1,5-disubstituted-1,2,3-triazole | Excellent 1,5-regioselectivity. organic-chemistry.org |
Hydrogenation and Reduction Pathways of the Ethynyl and Halogen Moieties
The ethynyl and chloro functionalities of this compound can be selectively reduced using various hydrogenation methods.
Reduction of the Ethynyl Group:
Partial Reduction: The triple bond can be selectively reduced to a double bond to form 1-chloro-2,4-difluoro-3-vinylbenzene. This is typically achieved using catalysts poisoned to prevent over-reduction, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), which results in the cis-alkene.
Full Reduction: Complete hydrogenation of the alkyne to an alkane, yielding 1-chloro-3-ethyl-2,4-difluorobenzene, can be accomplished using standard hydrogenation catalysts like palladium on carbon (Pd/C) with a hydrogen atmosphere.
Reduction of the Chloro Group:
Hydrodechlorination: The C-Cl bond can be cleaved and replaced with a hydrogen atom through catalytic hydrogenation. This process, known as hydrodehalogenation, often requires more vigorous conditions than alkyne reduction and can sometimes occur as a side reaction during attempts to reduce the triple bond.
The C-F bonds are significantly stronger and more resistant to reduction than the C-Cl bond and typically remain intact under standard hydrogenation conditions.
Oxidative Transformations and Functionalization Strategies for this compound
The ethynyl group can undergo several oxidative transformations.
Oxidative Coupling: In the presence of a copper catalyst and an oxidant (such as oxygen), terminal alkynes can undergo oxidative homocoupling to form 1,3-diynes. Reactions like the Glaser or Eglinton couplings would lead to the formation of 1,4-bis(3-chloro-2,6-difluorophenyl)buta-1,3-diyne.
Oxidative Cleavage: The triple bond can be cleaved under strong oxidizing conditions, such as with ozone (ozonolysis) or potassium permanganate. This reaction would convert the ethynyl group into a carboxylic acid, yielding 3-chloro-2,6-difluorobenzoic acid.
Derivatization Chemistry of this compound for Library Synthesis
The presence of two distinct and orthogonally reactive functional groups—the C-Cl bond (amenable to cross-coupling) and the terminal alkyne (amenable to cycloadditions and Sonogashira coupling)—makes this compound an exceptionally valuable scaffold for the synthesis of chemical libraries. nih.gov
A common strategy involves a stepwise functionalization approach:
First Reaction: A metal-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira) is performed at the C-Cl position.
Second Reaction: The product from the first step, which still contains the terminal alkyne, is then subjected to a click chemistry reaction (CuAAC) with a library of azides.
This two-step sequence allows for the rapid and efficient generation of a large and diverse array of complex molecules from a single, versatile starting material. The high reliability and functional group tolerance of these reactions are ideal for combinatorial chemistry and the discovery of new molecules in fields such as pharmaceuticals and materials science.
Computational and Theoretical Studies on 1 Chloro 3 Ethynyl 2,4 Difluorobenzene
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Bonding, and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in understanding the electronic structure, bonding characteristics, and energetic properties of 1-chloro-3-ethynyl-2,4-difluorobenzene. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about the molecule's electron distribution and stability.
DFT methods, such as those employing the B3LYP functional, are widely used for their balance of computational cost and accuracy in studying substituted benzene (B151609) derivatives. nih.gov For this compound, these calculations would elucidate the influence of the electron-withdrawing chloro and fluoro substituents and the electron-rich ethynyl (B1212043) group on the aromatic ring. Key insights would include the molecular orbital energies (HOMO and LUMO), which are crucial for predicting chemical reactivity, and the electrostatic potential map, which indicates regions susceptible to electrophilic or nucleophilic attack.
Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties. Both DFT and ab initio calculations can be used to determine optimized molecular geometries, including bond lengths and angles, providing a clear picture of the molecule's three-dimensional structure. The interplay of inductive and resonance effects of the various substituents on the benzene ring's electronic environment can be quantified, offering a deeper understanding of its chemical behavior. researchgate.net
Illustrative Data from Quantum Chemical Calculations:
The following table represents the type of data that would be generated from DFT calculations on this compound. The values are hypothetical and serve for illustrative purposes.
| Calculated Property | Illustrative Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Dipole Moment | 2.5 D |
| C-Cl Bond Length | 1.74 Å |
| C≡C Bond Length | 1.21 Å |
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules like this compound over time. rsc.orgnih.govrsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic behavior of the molecule in various environments, such as in solution or in a crystal lattice.
For a relatively rigid molecule like this compound, conformational analysis via MD would primarily focus on the rotational orientation of the ethynyl group and the potential for out-of-plane vibrations of the substituents. More significantly, MD simulations can shed light on how these molecules interact with each other and with solvent molecules. mdpi.com
These simulations can predict aggregation behavior, preferred orientations in condensed phases, and the strength of intermolecular forces such as van der Waals interactions and potential halogen bonding. nih.govmdpi.com Understanding these interactions is crucial for predicting physical properties like boiling point, solubility, and crystal packing. The CHARMM force field, for example, is often used for atomistic simulations of organic molecules. rsc.org
Prediction and Interpretation of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, which is essential for their identification and characterization.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. chemaxon.com These predictions are instrumental in assigning peaks in experimental NMR spectra. For this compound, such calculations would predict the chemical shifts of the aromatic protons and carbons, as well as the fluorine atoms, providing a detailed electronic picture of the molecule. libretexts.orgyoutube.com
Illustrative Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Illustrative Predicted Chemical Shift (ppm) |
|---|---|
| C1 (C-Cl) | 125.0 |
| C2 (C-F) | 160.0 (d, JC-F = 250 Hz) |
| C3 (C-C≡CH) | 110.0 |
| C4 (C-F) | 158.0 (d, JC-F = 245 Hz) |
| C5 (C-H) | 115.0 |
| C6 (C-H) | 130.0 |
| C≡CH | 85.0 |
| C≡CH | 80.0 |
Vibrational Frequencies: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated computationally. These calculations help in assigning the vibrational modes of the molecule, such as the characteristic C-H, C-F, C-Cl, and C≡C stretching and bending modes. This information is crucial for confirming the molecular structure and the presence of specific functional groups.
Reaction Mechanism Elucidation and Transition State Analysis for this compound Transformations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving molecules like this compound. A common reaction for terminal alkynes is the Sonogashira cross-coupling reaction. nih.govresearchgate.netacs.org DFT calculations can be employed to map out the potential energy surface of such a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.govresearchgate.netacs.org
By locating the transition state structures, chemists can determine the activation energies for different reaction pathways, providing insights into reaction rates and selectivity. researchgate.net For instance, in a hypothetical Sonogashira coupling of this compound with an aryl halide, computational studies could clarify the roles of the palladium catalyst and copper co-catalyst, and explain how the electronic nature of the substituents on the ethynylbenzene ring influences the reaction outcome. nih.govresearchgate.netacs.orgdntb.gov.uawikipedia.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (without human or clinical implications)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to predict the activities or properties of chemicals based on their molecular structures. sciepub.comnih.gov For a series of related compounds, including this compound, QSAR/QSPR models can be developed to predict various physicochemical properties such as boiling point, solubility, or partitioning behavior.
These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) and an experimentally determined property. sciepub.com For halogenated and fluorinated aromatic compounds, QSAR models can be particularly useful for predicting environmental fate and transport properties. nih.govresearchgate.netmdpi.com The development of robust QSAR/QSPR models requires a diverse set of compounds with known properties to ensure the model's predictive power.
Advanced Materials Science Applications of 1 Chloro 3 Ethynyl 2,4 Difluorobenzene
Monomer and Building Block in Polymer Synthesis for Optoelectronic Applications
There are no specific research articles or detailed findings available that describe the use of 1-Chloro-3-ethynyl-2,4-difluorobenzene as a monomer or building block in the synthesis of polymers for optoelectronic applications. The synthesis of conjugated polymers, such as poly(p-phenylene ethynylene)s, often involves monomers with ethynyl (B1212043) and halogenated functional groups that can participate in cross-coupling reactions. However, studies specifically employing this compound for this purpose, including data on polymerization conditions, resultant polymer properties (e.g., molecular weight, photoluminescence, electroluminescence), and device performance, are not documented in the available literature.
Role in the Development of Organic Semiconductors and Conductive Polymers
No dedicated research has been found detailing the role of this compound in the development of organic semiconductors or conductive polymers. The electronic properties of a molecule, such as its HOMO/LUMO levels and charge carrier mobility, are critical for semiconductor applications. Typically, these are determined through a combination of experimental techniques (e.g., cyclic voltammetry, field-effect transistor measurements) and computational modeling. For this compound, such detailed investigations and reports on its performance in electronic devices are absent from the scientific literature.
Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The use of this compound as an organic linker or building block for the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) is not described in the available research. The design of MOFs and COFs relies on the specific geometry and connectivity of the organic linkers to create porous, crystalline structures. While fluorinated and ethynyl-containing linkers are utilized in the field to tune the properties of these frameworks, there are no published reports of MOF or COF structures that specifically incorporate the this compound scaffold.
Application in Liquid Crystal Chemistry and Display Technologies
Information regarding the application of this compound in the field of liquid crystal chemistry and display technologies is not available. The development of liquid crystals often involves molecules with specific anisotropic shapes and intermolecular interactions that promote the formation of mesophases. There are no studies that investigate or report on the liquid crystalline properties or potential for such applications for this compound or its derivatives.
Design of Fluorescent Probes and Sensors Utilizing this compound Scaffolds
There is no available research on the design or application of fluorescent probes and sensors based on the this compound scaffold. The development of such sensors typically involves functionalizing a core fluorophore to enable specific interactions with an analyte, leading to a detectable change in its photophysical properties. Studies detailing the fluorescence characteristics of this compound or its use as a platform for chemical sensors have not been published.
Environmental and Analytical Chemistry Research Pertaining to 1 Chloro 3 Ethynyl 2,4 Difluorobenzene
Development of Advanced Analytical Methods for Trace Detection and Quantification in Complex Matrices (e.g., Chromatography-Mass Spectrometry)
Currently, there is a notable absence of published research specifically detailing the development of analytical methods for the trace detection and quantification of 1-chloro-3-ethynyl-2,4-difluorobenzene in complex environmental matrices such as water, soil, or biota. However, based on the physicochemical properties of halogenated aromatic compounds, established analytical techniques can be adapted for its detection.
Advanced analytical methodologies for halogenated organic contaminants typically involve a multi-step process including sample extraction, clean-up, and instrumental analysis. ub.eduenv.go.jp For a compound like this compound, methods such as purge-and-trap or headspace analysis would be suitable for its extraction from water samples due to its expected volatility. env.go.jpum.es For solid matrices like soil and sediment, pressurized liquid extraction (PLE) or Soxhlet extraction using organic solvents such as dichloromethane (B109758) or hexane (B92381) mixtures are common and effective techniques. ub.edu
Following extraction, sample clean-up is crucial to remove interfering compounds from the matrix. Techniques like gel permeation chromatography (GPC) can be employed for the removal of lipids from biological samples. ub.edu
For detection and quantification, gas chromatography coupled with mass spectrometry (GC-MS) is the most probable and effective technique. env.go.jp The high selectivity and sensitivity of GC-MS would allow for the identification and quantification of this compound even at trace levels. The mass spectrum would provide a unique fragmentation pattern, confirming the compound's identity. The table below illustrates the typical parameters for a hypothetical GC-MS method for this compound.
Interactive Data Table: Hypothetical GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Gas Chromatograph (GC) | |
| Column | DB-5ms (or similar non-polar capillary column) |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Monitored Ions (m/z) | Molecular ion and characteristic fragment ions |
Studies on the Environmental Fate, Degradation Pathways, and Persistence of this compound
Specific studies on the environmental fate, degradation pathways, and persistence of this compound are not available in the current scientific literature. However, general principles of environmental chemistry for halogenated organic compounds (HOCs) can provide an informed perspective on its likely behavior. nih.gov
HOCs are known for their persistence in the environment, which is often attributed to the strength of the carbon-halogen bond. nih.gov The presence of chlorine and fluorine atoms in this compound suggests a high degree of chemical stability and resistance to natural degradation processes. nih.gov These compounds can resist degradation by ultraviolet (UV) light and oxidation in the atmosphere, leading to their accumulation in soil, water, and sediments. nih.gov
The environmental fate of such compounds is also influenced by their potential for long-range transport. nih.govresearchgate.net Volatile or semi-volatile HOCs can be transported over long distances in the atmosphere and be deposited in regions far from their original source. nih.gov
The persistence of HOCs is often quantified by their environmental half-life, which can range from days to years depending on the compound and environmental conditions. nih.gov For many persistent organic pollutants (POPs), the half-life in soil can be several years. nih.gov Given its structure, this compound is likely to be a persistent compound.
The table below provides a hypothetical overview of the expected environmental persistence of this compound in different environmental compartments, based on the behavior of similar halogenated aromatic compounds.
Interactive Data Table: Predicted Environmental Persistence of this compound
| Environmental Compartment | Predicted Persistence | Potential Degradation Pathways |
| Atmosphere | High | Limited photochemical degradation |
| Water | High | Slow hydrolysis, potential for photolysis |
| Soil/Sediment | Very High | Microbial degradation (aerobic and anaerobic) |
| Biota | Moderate to High | Bioaccumulation potential, metabolic transformation |
Photochemical and Biotransformation Studies of this compound in Environmental Systems
There is no specific research on the photochemical and biotransformation of this compound. However, knowledge of the transformation of other halogenated aromatic compounds allows for speculation on its potential pathways.
Photochemical Transformation:
Photochemical transformation, or photodegradation, involves the breakdown of a chemical by light energy. For aromatic compounds, this can occur through direct photolysis, where the compound itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment. The presence of the ethynyl (B1212043) group might influence the absorption of UV radiation, potentially leading to photochemical reactions. However, the high stability of the carbon-halogen bonds would likely make this process slow. nih.gov
Biotransformation:
Biotransformation, or biodegradation, is the breakdown of organic compounds by microorganisms. The degradation of halogenated aromatic compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.govresearchgate.net
Under aerobic conditions, bacteria may utilize dioxygenase enzymes to incorporate hydroxyl groups into the aromatic ring, leading to ring cleavage. nih.gov The initial step often involves the removal of the halogen atoms. nih.gov
Under anaerobic conditions, reductive dehalogenation is a key process, where the halogen atom is replaced by a hydrogen atom. researchgate.net This process is often slower than aerobic degradation but can be significant in anoxic environments like sediments. nih.gov
The microbial degradation of halogenated aromatics is a complex process, and the specific pathways and rates are highly dependent on the microbial community and environmental conditions. nih.govresearchgate.net The presence of both chlorine and fluorine on the benzene (B151609) ring of this compound would likely make it more resistant to microbial attack compared to singly halogenated compounds.
Future Research Directions and Unresolved Challenges for 1 Chloro 3 Ethynyl 2,4 Difluorobenzene
Advancements in Stereoselective and Chemo-Selective Synthesis
The synthesis of 1-Chloro-3-ethynyl-2,4-difluorobenzene and its derivatives with high precision presents a significant challenge and a fertile area for research. The presence of multiple reactive sites—the C-Cl bond, two C-F bonds of differing reactivity, and the terminal alkyne—necessitates the development of highly selective synthetic methodologies.
Chemoselectivity: A primary challenge is the chemoselective functionalization of the molecule. Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. chemistryjournals.net However, in a polyhalogenated system like this, achieving site-selectivity can be difficult. nih.govescholarship.org The relative bond dissociation energies (C-I > C-Br > C-Cl >> C-F) generally dictate the order of reactivity in palladium-catalyzed couplings. nih.gov This suggests that the C-Cl bond would be the most reactive among the halogens. Future research should focus on developing catalytic systems, perhaps utilizing tailored ligands or alternative metals, that can selectively activate one of the C-F bonds in the presence of the C-Cl bond, or vice versa. acs.org Strategies such as the use of directing groups could also be explored to control the regioselectivity of these transformations. escholarship.org
Stereoselectivity: The ethynyl (B1212043) group offers a gateway to chirality. Future work could explore the stereoselective synthesis of derivatives of this compound. For instance, the development of catalytic systems for the asymmetric addition of nucleophiles to the alkyne would be a valuable pursuit. Furthermore, biocatalysis, using enzymes such as alcohol dehydrogenases, could be employed for the stereoselective synthesis of chiral alcohols derived from this scaffold. acs.orgchemrxiv.orgchemrxiv.org The integration of biocatalysis into the synthesis of complex molecules is a growing field, offering environmentally benign and highly selective transformations. researchgate.netnih.govnovonesis.com
Exploration of Novel Reactivity and Functionalization Opportunities
The unique electronic nature of this compound, arising from the interplay of the electron-withdrawing halogens and the electron-rich alkyne, opens the door to a wide array of novel transformations.
The terminal alkyne is a particularly versatile functional group. Future research could investigate its participation in a variety of reactions, including:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) could be used to link this compound to a wide range of other molecules, creating complex architectures with potential applications in medicinal chemistry and materials science.
Hydrofunctionalization: The development of methods for the hydroalkylation, hydroamination, and hydroboration of the alkyne would provide access to a diverse set of functionalized alkenes. nih.gov Recent advances in stereodivergent hydroboration allow for the selective formation of either E- or Z-vinyl boranes, which are valuable synthetic intermediates. rsc.org
C-H Activation: Manganese-catalyzed C-H alkenylation with terminal alkynes has emerged as a powerful tool for the formation of C-C bonds. acs.org Exploring the reactivity of this compound in such reactions could lead to the synthesis of novel extended π-systems.
Beyond the alkyne, the aromatic ring itself presents opportunities for further functionalization. While electrophilic aromatic substitution is likely to be disfavored due to the deactivating nature of the halogens, directed ortho-metalation, followed by trapping with an electrophile, could be a viable strategy for introducing additional substituents.
Development of Advanced Characterization Techniques for Dynamic Processes
Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing existing transformations and designing new ones. This requires the application of advanced characterization techniques capable of probing dynamic processes.
Spectroscopic Methods: In-situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance), can provide real-time information on the concentrations of reactants, intermediates, and products, offering valuable insights into reaction kinetics and mechanisms. acs.orgresearchgate.net For studying organometallic intermediates, which are often transient and highly reactive, specialized NMR techniques and mass spectrometry can be invaluable. acs.orglibretexts.org
Computational Chemistry: Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms in transition-metal catalysis. iciq.orgnih.govacs.org Computational studies can be used to model the entire catalytic cycle of a reaction, identifying the structures and energies of intermediates and transition states. chemistryjournals.netresearchgate.net For this compound, DFT calculations could be employed to predict the site-selectivity of cross-coupling reactions, rationalize the stereochemical outcome of asymmetric transformations, and guide the design of new catalysts with improved performance.
Interdisciplinary Research Integrating this compound into Emerging Technologies
The unique combination of a fluorinated aromatic core and a terminal alkyne makes this compound a promising building block for advanced materials with applications in electronics and photonics.
Organic Electronics: Fluorinated aromatic compounds are widely used in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netnih.gov The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which can improve device performance. acs.orgrsc.orgresearchgate.net The ethynyl group provides a convenient handle for extending the π-conjugation of the molecule through reactions like the Sonogashira coupling, which is a key strategy in the synthesis of organic electronic materials. nih.govresearchgate.netnih.govmdpi.combeilstein-journals.org Future interdisciplinary research could focus on synthesizing polymers and small molecules incorporating the this compound unit and evaluating their performance in OLED and OSC devices.
The following table outlines potential research avenues for integrating this compound into emerging technologies:
| Technology Area | Potential Application of this compound | Key Research Goals |
| Organic Light-Emitting Diodes (OLEDs) | As a building block for blue emitters or host materials. | Synthesis of novel materials with high quantum yields and thermal stability. |
| Organic Solar Cells (OSCs) | As a component of donor or acceptor materials. | Tuning of energy levels and morphology to optimize device efficiency. |
| Organic Field-Effect Transistors (OFETs) | In the synthesis of novel organic semiconductors. | Achieving high charge carrier mobility and stability. |
| Sensors | As a scaffold for fluorescent chemosensors. | Designing molecules with high sensitivity and selectivity for specific analytes. |
Addressing Scalability and Industrial Applications of this compound Synthesis
For this compound to find widespread application, the development of a scalable and cost-effective synthesis is paramount.
Process Intensification: Traditional batch manufacturing of fine chemicals often suffers from inefficiencies. researchgate.net Process intensification, through the adoption of technologies like flow chemistry, can offer significant advantages, including improved heat and mass transfer, enhanced safety, and reduced waste generation. osti.gov Developing a continuous flow synthesis of this compound would be a major step towards its industrial viability. The Sonogashira coupling, a likely key step in its synthesis, has been successfully implemented in flow reactors. acs.org
Catalyst Recovery and Reuse: Many of the key reactions for synthesizing and functionalizing this compound rely on expensive and often toxic transition-metal catalysts. A major challenge in scaling up these processes is the removal of residual metal from the final product and the recovery and reuse of the catalyst. silicycle.com Research into heterogeneous catalysts, such as single-atom catalysts, could provide a sustainable solution to this problem. hes-so.ch
The table below summarizes the key challenges and potential solutions for the industrial-scale synthesis of this compound:
| Challenge | Potential Solution |
| Scalability | Development of continuous flow processes. acs.org |
| Cost | Optimization of reaction conditions to maximize yield and minimize catalyst loading. |
| Safety | Use of flow chemistry to control exotherms and handle hazardous reagents. |
| Sustainability | Implementation of heterogeneous catalysts for easy recovery and reuse; exploration of biocatalytic routes. hes-so.ch |
| Purity | Development of efficient purification methods to remove residual metal catalysts and other impurities. silicycle.com |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1-chloro-3-ethynyl-2,4-difluorobenzene in laboratory settings?
- Methodological Guidance :
- Use local exhaust ventilation or closed systems to minimize vapor exposure .
- Wear respiratory protection (e.g., vapor respirator), chemical-resistant gloves (nitrile or neoprene), and safety goggles with face shields .
- Store in a cool, dry, well-ventilated area away from ignition sources, and avoid prolonged storage due to potential decomposition .
- Dispose of waste via certified hazardous waste handlers compliant with federal and local regulations .
Q. How can researchers determine the purity and structural integrity of this compound?
- Methodological Guidance :
- Perform gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) (¹H, ¹³C, ¹⁹F) to confirm substituent positions .
- Cross-validate results with Fourier-transform infrared spectroscopy (FT-IR) to detect functional groups (e.g., C≡C stretch at ~2100 cm⁻¹) .
- Use high-performance liquid chromatography (HPLC) with UV detection for quantitative impurity profiling .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Guidance :
- Start with 2,4-difluorochlorobenzene as a precursor. Introduce the ethynyl group via Sonogashira coupling using a palladium catalyst, copper iodide, and trimethylsilylacetylene, followed by deprotection .
- Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions (e.g., alkyne dimerization) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- Methodological Guidance :
- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
- Simulate reaction pathways (e.g., alkyne functionalization) using software like Gaussian or ORCA, incorporating solvent effects via the COSMO-RS model .
- Validate predictions experimentally via kinetic studies and intermediate trapping .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Guidance :
- Perform 2D NMR (e.g., HSQC, HMBC) to clarify ambiguous coupling patterns caused by fluorine’s strong deshielding effects .
- Compare experimental X-ray crystallography data with computational geometry optimizations to confirm stereoelectronic effects .
- Replicate synthesis under inert conditions (argon/glovebox) to rule out oxidation/ hydrolysis artifacts .
Q. How can researchers design multi-step syntheses leveraging the ethynyl group’s reactivity?
- Methodological Guidance :
- Exploit click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to append biomolecules or polymers for materials science applications .
- Use palladium-mediated cross-couplings (e.g., Heck, Suzuki) to construct conjugated systems for optoelectronic studies .
- Monitor reaction progress in real-time via in situ FT-IR or Raman spectroscopy to optimize yield .
Q. What are the challenges in quantifying environmental persistence or toxicity of this compound?
- Methodological Guidance :
- Conduct QSAR (Quantitative Structure-Activity Relationship) modeling to predict biodegradation pathways and ecotoxicity .
- Use high-resolution mass spectrometry (HRMS) to track degradation products in simulated environmental matrices (soil/water) .
- Perform Ames tests or in vitro cytotoxicity assays (e.g., MTT assay on human cell lines) to assess biological risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
